(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core, a dimethylamino group, a hydroxy group, and a thiophene moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the benzofuran core.
Addition of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a halogenated benzofuran intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the double bond in the thiophene moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, halides.
Major Products Formed
Oxidation Products: Formation of carbonyl derivatives.
Reduction Products: Saturated thiophene derivatives.
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the hydroxy and dimethylamino groups suggests that it could interact with biological macromolecules, such as proteins and nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile starting material for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to proteins or enzymes, while the hydroxy group can form hydrogen bonds with biological macromolecules. The thiophene moiety may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets would depend on the specific biological context and the compound’s intended application.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Thiophene Derivatives: Compounds with thiophene moieties but different core structures.
Dimethylamino Substituted Compounds: Compounds with dimethylamino groups attached to different core structures.
Uniqueness
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is unique due to the combination of its functional groups and core structure. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-10-6-7-22-15(10)8-14-16(20)11-4-5-13(19)12(9-18(2)3)17(11)21-14/h4-8,19H,9H2,1-3H3/b14-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPXYZIXJQYMOE-ZSOIEALJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.